molecular formula C26H30N6O3S B2719010 1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-53-6

1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2719010
CAS No.: 1111237-53-6
M. Wt: 506.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with multiple functional substituents. Key structural features include:

  • A sulfanyl group (-S-) linked to a carbamoylmethyl moiety at position 1.
  • A 2-methylpropyl (isobutyl) group at position 2.
  • A 5-oxo (keto) group and an N-isopropylcarboxamide at position 6.

The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The sulfanyl and carboxamide substituents enhance solubility and binding affinity, while the isobutyl group may influence steric interactions with target proteins .

Properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)19-11-10-18(23(34)27-16(3)4)12-21(19)32-25(31)29-30-26(32)36-14-22(33)28-20-9-7-6-8-17(20)5/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZOQJLWWSHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. The key steps typically include:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the isobutyl, isopropyl, and other substituents through various organic reactions such as alkylation, acylation, and thiolation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps: No experimental IC₅₀ values or pharmacokinetic data are available for the target compound, limiting direct comparisons.
  • Structural Uniqueness : Its fused triazoloquinazoline core lacks direct analogues in public databases (e.g., PubChem), necessitating computational modeling to predict activity .
  • Synthetic Challenges : The compound’s multi-heterocyclic architecture poses scalability challenges compared to simpler triazole or pyrazole derivatives .

Biological Activity

The compound 1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative within the quinazoline and triazole chemical classes. This article explores its biological activity, particularly its potential anticancer properties and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Quinazoline backbone : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Triazole ring : Often associated with enhanced biological activity due to its ability to form hydrogen bonds and participate in various biochemical interactions.
  • Substituents : The presence of methyl and propyl groups may influence lipophilicity, solubility, and interaction with biological targets.

Table 1: Structural Components

ComponentDescription
QuinazolineCore structure linked to various pharmacological effects
TriazoleEnhances interaction with biological targets
Methyl groupsPotentially increases lipophilicity
Propyl groupMay affect solubility and permeability

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxicity of quinazoline-based derivatives against multiple cancer cell lines. The results indicated that several derivatives had an IC50 range of 5.70–8.10 µM against MCF-7 cells, comparable to established chemotherapeutics like Doxorubicin (IC50 = 5.6 ± 0.30 µM) .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Kinases : The compounds have been shown to inhibit key kinases such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can upregulate pro-apoptotic proteins (e.g., p53) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compounds can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Table 2: Biological Activity Summary

Activity TypeDescriptionReference
CytotoxicityIC50 values against MCF-7 and HepG-2
Kinase InhibitionInhibits EGFR and VEGFR-2
Apoptosis InductionUpregulates p53, downregulates Bcl-2
Cell Cycle ArrestInduces G1 phase arrest

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound class have been investigated for their antimicrobial activities. Some studies suggest that certain triazoloquinazoline derivatives exhibit effective antifungal properties against common pathogens.

Research Findings

A primary screening study indicated that several triazoloquinazoline derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests potential applications in treating infections alongside their anticancer properties.

Q & A

Q. What are the key synthetic strategies for constructing the triazoloquinazoline core in this compound?

The triazoloquinazoline core is typically synthesized via cyclization reactions under acidic or basic conditions. A common approach involves coupling pre-functionalized quinazoline precursors with triazole-forming reagents. For example, cyclocondensation of thiourea derivatives with α-haloketones can yield the triazole ring, followed by oxidation to stabilize the core . Multi-step protocols often include protecting group strategies to manage reactive sites, such as the carboxamide and sulfanyl groups, ensuring regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) is critical for confirming the connectivity of the triazoloquinazoline core and substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection ensures purity (>95% is typical for pharmacological studies). X-ray crystallography, where feasible, provides definitive structural confirmation, as seen in related triazoloquinoxaline derivatives .

Q. How is the biological activity of this compound assessed in preliminary studies?

Initial screening involves in vitro assays targeting kinases or enzymes implicated in disease pathways (e.g., cancer, inflammation). Dose-response curves (IC₅₀/EC₅₀) are generated using fluorescence-based or colorimetric assays. For example, ATPase activity inhibition assays measure competitive binding to kinase active sites, while cytotoxicity is evaluated via MTT or resazurin assays in cell lines .

Q. What purification methods are effective for isolating this compound during synthesis?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for intermediate purification. For polar or charged derivatives, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Recrystallization from dimethylformamide (DMF) or ethanol/water mixtures is employed for final product polishing .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

DoE frameworks (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst loading to maximize yield and minimize side products. For instance, reaction temperature and stoichiometry of coupling agents (e.g., EDCI/HOBt) significantly impact amide bond formation efficiency. Response surface models identify optimal conditions, reducing iterative trial-and-error .

Q. What strategies mitigate low solubility of intermediates during synthesis?

Poorly soluble intermediates (e.g., carboxamide derivatives) are managed via solvent screening (DMF, DMSO) or salt formation. Sonication or microwave-assisted synthesis enhances dissolution kinetics. Alternatively, protecting groups (e.g., tert-butoxycarbonyl, Boc) can be introduced to improve hydrophilicity .

Q. How are contradictory bioactivity data resolved across different assay platforms?

Discrepancies between enzymatic and cellular assays often arise from off-target effects or compound permeability. Orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular thermal shift assays) validate target engagement. Structural analogs with modified substituents (e.g., replacing 2-methylpropyl with cyclopropyl) clarify structure-activity relationships (SAR) .

Q. What computational methods predict binding modes and pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins, while Molecular Dynamics (MD) simulations assess stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with ADMET profiles .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?

π-π stacking of the quinazoline core and hydrogen bonding between carboxamide groups drive crystal packing. Single-crystal XRD reveals these interactions, which are critical for understanding solubility and stability. For example, halogen bonding with fluorine substituents can enhance co-crystallization with counterions .

Q. What challenges arise during scale-up from milligram to gram quantities?

Batch variability in multi-step syntheses often stems from impurities in intermediates. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Flow chemistry systems improve reproducibility for oxidation or coupling steps by precisely controlling residence time and mixing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.